REACTION_CXSMILES
|
C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(C)([O-])C.[Na+].[CH3:53][C:54]1[CH:55]([C:60]([O:62][CH2:63][CH3:64])=[O:61])[CH2:56][C:57](=[O:59])[CH:58]=1.C(O)(C)(C)C>C1(C)C=CC=CC=1.[Cu]Cl>[CH3:53][CH:54]1[CH2:58][C:57](=[O:59])[CH2:56][CH:55]1[C:60]([O:62][CH2:63][CH3:64])=[O:61].[CH3:53][C@@H:54]1[CH2:58][C:57](=[O:59])[CH2:56][C@@H:55]1[C:60]([O:62][CH2:63][CH3:64])=[O:61] |f:1.2|
|
Name
|
polymethylhydrosiloxane
|
Quantity
|
14.86 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC=1C(CC(C1)=O)C(=O)OCC
|
Name
|
|
Quantity
|
61.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4.63 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
|
Name
|
|
Quantity
|
0.714 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
copper(I) chloride
|
Quantity
|
0.736 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for about 15 min. after which the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 L round bottom flask jacketed
|
Type
|
CUSTOM
|
Details
|
to give a yellow solution
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to about 5° C.
|
Type
|
STIRRING
|
Details
|
the solution was stirred at about 5° C. for about 40 min
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to about −15° C.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at −15° C. for 144 h
|
Duration
|
144 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by the addition of 1:1 ethanol/toluene (350 mL) and Celite® 545 (25 g)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
ADDITION
|
Details
|
Heptane (350 mL) was added to the residue and solids
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(CC(C1)=O)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C[C@H]1[C@H](CC(C1)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |